2-Aminoethanethiol p-Toluenesulfonate chemical properties
2-Aminoethanethiol p-Toluenesulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Aminoethanethiol p-Toluenesulfonate
This guide provides a comprehensive technical overview of 2-Aminoethanethiol p-Toluenesulfonate, a key chemical intermediate and building block. Tailored for researchers, scientists, and professionals in drug development, it moves beyond basic data to explore the causality behind its properties, its reactivity, and its practical applications.
Introduction: The Strategic Importance of a Salt
2-Aminoethanethiol, commonly known as cysteamine, is a bifunctional molecule featuring a nucleophilic thiol and a basic primary amine.[1] While invaluable in organic synthesis and medicine, free cysteamine is an odorous, unstable liquid prone to air oxidation.[2] The formation of a salt with p-toluenesulfonic acid (p-TsOH) strategically resolves these issues.
2-Aminoethanethiol p-Toluenesulfonate (Cysteamine Tosylate) is a stable, crystalline, and easily weighable solid. This salt form effectively "protects" the amine via protonation, which in turn reduces the susceptibility of the thiol group to oxidation, thereby enhancing its shelf-life and handling characteristics. This transformation is pivotal for its utility as a reliable reagent in multi-step syntheses and for its consideration in pharmaceutical formulations.
Physicochemical and Spectroscopic Profile
The compound's identity is established through a combination of its physical properties and spectroscopic data.
Core Physicochemical Properties
The fundamental properties of 2-Aminoethanethiol p-Toluenesulfonate are summarized below, providing a baseline for its handling and use.
| Property | Value | Reference(s) |
| CAS Number | 3037-04-5 | [3] |
| Molecular Formula | C₉H₁₅NO₃S₂ | [4][5] |
| Molecular Weight | 249.34 g/mol | [3][6] |
| Appearance | White to light yellow/orange crystalline powder | |
| Melting Point | 166.0 - 170.0 °C | |
| Purity | Typically ≥98.0% (by iodometric titration) | |
| Synonyms | Cysteamine p-Toluenesulfonate, 2-Mercaptoethylamine p-Toluenesulfonate | [3] |
Spectroscopic Signature
While a combined spectrum is not commonly published, the expected spectroscopic features can be expertly predicted from its constituent parts: the cysteamine cation and the tosylate anion. NMR spectroscopy is a primary method for confirming the structure of this salt.
Caption: Key reaction pathways originating from the compound.
The Role of the Tosylate Counter-Ion
The primary function of the p-TsOH is to protonate the amino group of cysteamine (pKa ≈ 10.75). [7]This acidic proton transfer provides two key advantages:
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Enhanced Stability: By protonating the amine, the electron density on the neighboring thiol group is inductively reduced, making it less prone to oxidation to the corresponding disulfide (cystamine).
-
Improved Physical Properties: It converts the volatile, foul-smelling liquid cysteamine into an odorless, high-melting, crystalline solid, which is a critical improvement for accurate measurement and storage in both lab and industrial settings.
Reactivity of the Cysteamine Moiety
To engage in nucleophilic reactions, the cysteamine free base must be liberated from its salt form, typically by treatment with a mild base.
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Thiol Nucleophilicity: The thiol group (pKa ≈ 8.19) is a potent and soft nucleophile. [7]It readily participates in:
-
S-Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Disulfide Formation: Controlled oxidation can be used to form cystamine or mixed disulfides.
-
-
Amine Nucleophilicity: Once deprotonated, the primary amine is also a strong nucleophile, enabling reactions such as:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
The differential pKa values of the thiol and amino groups allow for selective reactions. For instance, S-alkylation can often be performed under mildly basic conditions (e.g., using NaHCO₃) that deprotonate the thiol without significantly deprotonating the ammonium group, offering a degree of chemoselectivity.
Applications in Research and Drug Development
This reagent is a cornerstone for introducing the aminothiol pharmacophore and as a versatile building block.
-
Synthetic Building Block: It is widely used in the synthesis of sulfur-containing heterocycles, such as thiazolidines and thiomorpholines. Its bifunctional nature allows for cyclization reactions with various dielectrophiles.
-
Radioprotective Agent Research: Cysteamine is a known radioprotective agent, and the tosylate salt serves as a stable precursor for synthesizing derivatives and studying their mechanisms of action. [2]* Pharmaceutical Formulation and Drug Delivery:
-
Treatment of Cystinosis: Cysteamine is the primary treatment for the genetic disorder cystinosis. [1][5]It works by entering lysosomes and breaking the disulfide bond of accumulated cystine, forming cysteine and a mixed disulfide that can then be transported out of the lysosome. [1]Stable salt forms like the tosylate are essential for creating oral formulations with reliable dosage and stability.
-
API Synthesis: It serves as a key starting material or intermediate for more complex Active Pharmaceutical Ingredients (APIs) where a primary aminothiol moiety is required.
-
Counter-ion Strategy: The tosylate anion is a pharmaceutically acceptable counter-ion used to improve the stability, solubility, and handling of basic drug molecules. The study of this salt provides a model for understanding drug-counter-ion interactions in solid-state pharmaceuticals.
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Key Experimental Protocols
The following protocols are designed as self-validating systems, reflecting standard laboratory practices.
Protocol: Liberation of Free Cysteamine
This procedure describes the in-situ generation of the free base for subsequent reactions.
Caption: Experimental workflow for generating free cysteamine.
Methodology:
-
Dissolution: Dissolve 2-Aminoethanethiol p-Toluenesulfonate (1.0 eq) in a suitable solvent (e.g., water or methanol) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1.1 eq) dropwise with vigorous stirring. Causality: A mild base is used to deprotonate the ammonium ion without causing significant hydrolysis of other functional groups. The slow addition at 0 °C safely controls the CO₂ gas evolution.
-
Completion: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. The reaction is complete when gas evolution ceases.
-
Usage: The resulting solution/suspension containing the free cysteamine can often be used directly in the next synthetic step. Alternatively, if a non-aqueous solution is required, the aqueous mixture can be extracted with an organic solvent like dichloromethane, and the organic layer dried and concentrated. Trustworthiness: The endpoint is visually confirmed by the cessation of effervescence, providing a simple and reliable process check.
Protocol: Synthesis of an S-Alkyl Thioether
This protocol demonstrates a typical S-alkylation reaction.
Methodology:
-
Setup: To a stirred solution of 2-Aminoethanethiol p-Toluenesulfonate (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in acetonitrile (ACN), add the desired alkyl halide (e.g., benzyl bromide) (1.05 eq). Causality: K₂CO₃ is a stronger base than NaHCO₃, ensuring full deprotonation of both the ammonium and thiol groups. ACN is a polar aprotic solvent that promotes SN2 reactions.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel. Trustworthiness: The protocol includes standard workup and purification steps to isolate and characterize the product, validating the reaction's success.
Safety and Handling
2-Aminoethanethiol p-Toluenesulfonate is classified as a hazardous chemical and requires careful handling. [8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [9]* Handling: Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. [8][9]Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [8][10]It is incompatible with strong oxidizing agents and strong bases. [8]* First Aid:
Conclusion
2-Aminoethanethiol p-Toluenesulfonate represents a masterful application of salt formation to enhance the utility of a valuable chemical. By converting cysteamine into a stable, crystalline solid, it provides chemists and pharmaceutical scientists with a reliable and safe source of the 2-aminoethanethiol synthon. Its well-defined physicochemical properties, predictable reactivity, and critical role in both synthesis and medicine underscore its importance in modern chemical science.
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